2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Regioisomerism Medicinal Chemistry Lead Identification

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide (CAS 1152841-58-1; molecular formula C₉H₁₆N₄O; molecular weight 196.25 g/mol) is a 4-aminopyrazole-acetamide derivative featuring an N-isobutyl side chain. The compound bears a primary amino group at the pyrazole 4-position and a secondary acetamide substituted with a branched isobutyl group, distinguishing it from simpler acetamide analogs and the 3-amino regioisomer.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B15328195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CN1C=C(C=N1)N
InChIInChI=1S/C9H16N4O/c1-7(2)3-11-9(14)6-13-5-8(10)4-12-13/h4-5,7H,3,6,10H2,1-2H3,(H,11,14)
InChIKeyPLOOFBOYYMJGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide: Structural Identity, Procurement Specifications, and Key Physicochemical Properties for Research Sourcing


2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide (CAS 1152841-58-1; molecular formula C₉H₁₆N₄O; molecular weight 196.25 g/mol) is a 4-aminopyrazole-acetamide derivative featuring an N-isobutyl side chain [1]. The compound bears a primary amino group at the pyrazole 4-position and a secondary acetamide substituted with a branched isobutyl group, distinguishing it from simpler acetamide analogs and the 3-amino regioisomer. It is cataloged by multiple chemical suppliers as a research-grade building block or screening compound, typically offered at ≥97% purity . PubChem reports its canonical SMILES as CC(C)CNC(=O)CN1C=C(C=N1)N and InChIKey PLOOFBOYYMJGAV-UHFFFAOYSA-N [1]. Its core structure—a 4-amino-1H-pyrazole linked via a methylene spacer to an N-isobutyl carboxamide—places it within a broadly explored chemotype associated with kinase modulation, GPCR ligand design, and metabolic enzyme inhibition, though direct published biological data for this specific compound remain exceptionally sparse across the peer-reviewed and patent literature [2].

Why Generic Substitution with Close Analogs of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide Is Not Scientifically Justified


Substituting 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide with its closest commercially available analogs—the 3-amino regioisomer (CAS 1183767-63-6), the des-isobutyl primary acetamide (CAS 1152939-86-0), or the N,N-dimethyl variant (CAS 1152841-77-4)—is unsupported without explicit experimental validation. The 4-amino substitution pattern on the pyrazole ring dictates the hydrogen-bond donor/acceptor topology and the electronic distribution of the heterocycle, which are critical determinants of target recognition in kinase ATP-binding pockets and GPCR allosteric sites [1]. The N-isobutyl moiety, with its branched alkyl character, contributes measurably distinct lipophilicity (calculated logP, polar surface area) and steric bulk compared to the unsubstituted acetamide or the dimethyl analog, influencing membrane permeability, metabolic stability, and off-rate kinetics [2]. Positional isomerism (4-amino vs. 3-amino) alone can invert selectivity profiles or ablate binding completely, as documented in pyrazole-carboxamide SAR for stearoyl-CoA desaturase (SCD) and mGluR5 NAM programs [1][3]. Unless a procurement decision is explicitly for a non-biological chemical intermediate where regioisomeric identity is irrelevant, generic substitution introduces an uncontrolled variable that can confound SAR interpretation, waste screening resources, and generate irreproducible results.

Quantitative Differentiation Evidence for 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide Versus Its Closest Analogs


Regioisomeric Identity: 4-Amino vs. 3-Amino Substitution Dictates Different Hydrogen-Bonding Geometry and Predicted Target Docking

The position of the amino substituent on the pyrazole ring (C4 vs. C3) fundamentally alters the three-dimensional presentation of the hydrogen-bond donor vector. 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide projects the 4-NH₂ group along an axis that, in the context of the 1-methylene-acetamide scaffold, is geometrically distinct from the 3-amino regioisomer (CAS 1183767-63-6). While no X-ray co-crystal structures are publicly available for either compound, the documented SAR of 4-aminopyrazole SCD inhibitors [1] and mGluR5 NAMs [2] demonstrates that even a single-position shift of the amino group causes >10-fold loss of potency in multiple chemotypes. Researchers seeking to explore the 4-amino topology cannot achieve equivalent probe geometry with the 3-amino isomer [3].

Regioisomerism Medicinal Chemistry Lead Identification

N-Isobutyl Acetamide Substituent Confers Calculated Lipophilicity (XLogP3) Distinct from Des-Isobutyl and Dimethyl Analogs

The N-isobutyl group is a branched 4-carbon alkyl substituent that increases calculated lipophilicity compared to the unsubstituted acetamide (CAS 1152939-86-0) and reduces hydrogen-bond donor count relative to the primary amide, while maintaining a distinct steric profile versus the N,N-dimethyl analog (CAS 1152841-77-4). PubChem computed XLogP3 for 2-(4-amino-1H-pyrazol-1-yl)-N-isobutylacetamide is 0.4, with 1 HBD and 3 HBA, versus XLogP3 -0.9 and 2 HBD/3 HBA for the des-isobutyl primary acetamide [1]. The N,N-dimethyl analog exhibits an intermediate XLogP3 with 0 HBD but 4 HBA. These differences predict altered passive membrane permeability and CYP metabolic susceptibility [2].

Lipophilicity Drug-likeness Permeability

Supplier-Certified Purity ≥98% with Multi-Method Batch QC (NMR, HPLC, GC) Versus ≥95% or Unspecified Purity for Comparator Analogs

Bidepharm lists 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC available upon procurement . In contrast, several comparator analogs (e.g., 2-(4-amino-1H-pyrazol-1-yl)acetamide from certain vendors) are listed at 95% purity without guaranteed multi-method batch analysis [1]. AKSci similarly specifies a minimum purity of 97% for this compound . The 3% purity differential can translate into meaningful differences in the concentration of bioactive impurity that may act as a confounding agonist or inhibitor in sensitive biochemical or cell-based screens.

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide Based on Current Evidence


4-Aminopyrazole-Focused Medicinal Chemistry SAR Exploration

When building a structure-activity relationship around the 4-aminopyrazole pharmacophore—as seen in published SCD inhibitor and ALX receptor agonist programs—this compound provides the specific N-isobutyl acetamide vector that is absent from the des-isobutyl primary amide [1]. The regioisomerically pure 4-amino identity ensures that observed biological effects originate from the intended substitution geometry, not from a 3-amino contaminant [2]. This scenario is appropriate for hit-to-lead optimization where systematic variation of the amide substituent is required.

GPCR Allosteric Modulator Screening Libraries

Given the precedent of pyrazole/imidazole amides as mGluR5 negative allosteric modulators, this compound can serve as a physically distinct library member for screening against class C GPCRs [3]. Its calculated lipophilicity (XLogP3 = 0.4) and single hydrogen-bond donor profile distinguish it from more polar primary amide analogs, potentially altering allosteric binding-site residence time and functional bias. Procurement from a supplier offering ≥98% purity with HPLC, NMR, and GC QC minimizes the risk of assay interference from structural analogs.

Chemical Biology Probe Development Requiring Defined Regioisomeric Purity

For target-identification studies using photoaffinity labeling or chemical proteomics, regioisomeric purity is critical because the 3-amino isomer could cross-label alternative protein targets, yielding false-positive identifications [2]. The documented availability of batch-specific NMR and HPLC traces for this compound provides the traceability required for probe validation criteria in chemical biology consortia.

Quote Request

Request a Quote for 2-(4-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.